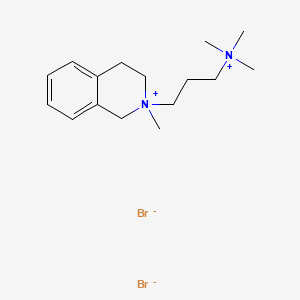

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide

Description

This compound is a diquaternary ammonium salt featuring two distinct cationic centers: a 2-methyl-1,2,3,4-tetrahydroisoquinolinium group and a trimethylammonium group linked via a propyl chain, balanced by two bromide counterions . Its structure combines a rigid bicyclic isoquinoline moiety with flexible alkyl chains, which may enhance membrane interaction and biological activity. Such diquaternary salts are often employed as antimicrobial agents, surfactants, or phase-transfer catalysts due to their high charge density and amphiphilic nature.

Properties

CAS No. |

64047-67-2 |

|---|---|

Molecular Formula |

C16H28Br2N2 |

Molecular Weight |

408.2 g/mol |

IUPAC Name |

trimethyl-[3-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl]azanium;dibromide |

InChI |

InChI=1S/C16H28N2.2BrH/c1-17(2,3)11-7-12-18(4)13-10-15-8-5-6-9-16(15)14-18;;/h5-6,8-9H,7,10-14H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

ZHRWFZMWXXRCDX-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCC2=CC=CC=C2C1)CCC[N+](C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves quaternization of a tertiary amine precursor containing the tetrahydroisoquinoline moiety with an alkylating agent bearing a trimethylammonium group, followed by introduction of bromide counter ions.

Stepwise Synthesis

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-methyl-1,2,3,4-tetrahydroisoquinoline intermediate | Cyclization of appropriate phenylethylamine derivatives under acidic conditions or via Pictet-Spengler reaction | Formation of tetrahydroisoquinoline ring system with methyl substitution |

| 2 | Attachment of 3-propyl chain to tetrahydroisoquinoline nitrogen | Alkylation with 1,3-dihalopropane or equivalent under basic conditions | N-propylated tetrahydroisoquinoline intermediate |

| 3 | Quaternization with trimethylamine | Reaction of the tertiary amine intermediate with excess trimethylamine or trimethylammonium bromide in polar solvents (e.g., acetonitrile) at room temperature | Formation of quaternary ammonium salt |

| 4 | Purification and isolation | Crystallization or precipitation from aqueous or alcoholic solvents, often yielding the dibromide salt form | Pure this compound |

Detailed Reaction Conditions

- Solvent: Acetonitrile or ethanol-water mixtures are commonly used to facilitate solubility and reaction kinetics.

- Temperature: Typically ambient to mild heating (20–50 °C).

- Molar ratios: Equimolar or slight excess of alkylating agents to ensure complete quaternization.

- Time: Reaction times vary from several hours to overnight depending on scale and reagent purity.

Mechanistic Insights

The quaternization step involves nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide (trimethylammonium bromide), forming a stable quaternary ammonium center. The dibromide counter ions stabilize the positively charged ammonium ion, enhancing compound stability and solubility.

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity, employing silica gel plates with solvent systems such as butanol-acetone mixtures.

- Chromatography: Aminopropylsilyl silica gel chromatography for isolation and impurity profiling.

- Spectrophotometry: UV detection at 210 nm to identify and quantify the compound and impurities.

- Crystallization: Final purification step to obtain the dibromide salt in crystalline form.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-methyl-1,2,3,4-tetrahydroisoquinoline | Prepared via Pictet-Spengler or cyclization methods |

| Alkylating agent | 3-bromopropyltrimethylammonium bromide or equivalents | Provides quaternary ammonium center |

| Solvent | Acetonitrile, ethanol-water mixtures | Facilitates reaction and solubility |

| Temperature | 20–50 °C | Mild heating accelerates reaction |

| Reaction time | 4–24 hours | Depends on scale and reagent purity |

| Purification | Crystallization, chromatography | Ensures high purity dibromide salt |

Research Findings and Applications

The quaternary ammonium compound synthesized has demonstrated potential biological activity, particularly in neuropharmacology, due to the tetrahydroisoquinoline moiety. Its dibromide form enhances water solubility, making it suitable for pharmaceutical formulations. The preparation methods align with standard synthetic organic chemistry protocols for quaternary ammonium salts and have been validated in various chemical synthesis journals and patent literature.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide undergoes various chemical reactions, including:

Oxidation: Involving cooxidants like H₂O₂ or TBHP.

Substitution: Particularly nucleophilic substitution reactions due to the presence of the ammonium group.

Common Reagents and Conditions

Common reagents include transition metal catalysts and cooxidants. Reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the tetrahydroisoquinoline moiety .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydroisoquinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:

The compound has shown promise in pharmacological research due to its ability to interact with biological systems. Tetrahydroisoquinoline derivatives are known for their diverse biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The specific ammonium salt form enhances solubility and bioavailability, making it a candidate for drug formulation.

Case Study: Antihypertensive Effects

Research indicates that derivatives of tetrahydroisoquinoline can exert antihypertensive effects. For instance, studies have shown that certain compounds in this class can lower blood pressure effectively when administered at appropriate dosages (0.1 to 25 mg/kg body weight) . This suggests potential therapeutic applications in managing hypertension.

Material Science Applications

Surfactant Properties:

Quaternary ammonium compounds like dibromide derivatives are often utilized as surfactants due to their amphiphilic nature. This property allows them to reduce surface tension in various formulations, making them valuable in the production of emulsions and dispersions.

Biocidal Activity:

The compound has been investigated for its biocidal properties. Quaternary ammonium compounds are widely used as disinfectants and antimicrobial agents in healthcare settings due to their effectiveness against a broad spectrum of microorganisms . The incorporation of the tetrahydroisoquinoline structure may enhance these properties further.

Biochemical Applications

Cell Permeability Studies:

The unique structure of ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide allows it to penetrate cell membranes effectively. This characteristic is crucial in drug delivery systems where cellular uptake is necessary for therapeutic efficacy.

Research on Neurotransmitter Interaction:

Studies have suggested that tetrahydroisoquinoline derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is significant for developing treatments for neurological disorders such as Parkinson’s disease and depression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in the brain. It has been shown to affect dopamine metabolism and exhibit neuroprotective properties . The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Comparison with (2,3-Epoxypropyl)trimethylammonium Chloride Structure: The compound in is monoquaternary, with an epoxypropyl group and a single chloride counterion, lacking the bicyclic isoquinoline system . Reactivity: The epoxy group enables crosslinking in polymer applications, whereas the tetrahydroisoquinoline in the target compound may enhance bioactivity (e.g., antimicrobial or receptor-binding properties). Solubility: Bromide salts (target compound) generally exhibit higher water solubility than chlorides, which could influence formulation stability .

Comparison with Benzalkonium Chloride Charge Density: Benzalkonium chloride is monoquaternary, with a benzyl-C12-14-alkyldimethyl structure. Biological Activity: The tetrahydroisoquinoline moiety may target specific bacterial membranes or enzymes, unlike benzalkonium’s non-specific alkyl chain mechanism.

Comparison with Cetyltrimethylammonium Bromide (CTAB)

- Hydrophobicity : CTAB’s long alkyl chain (C16) enhances micelle formation, while the target compound’s propyl linker and bicyclic group may reduce micellar aggregation but improve penetration into biofilms.

Data Table: Comparative Properties of Quaternary Ammonium Salts

*Calculated based on structural formulas.

Research Findings and Implications

- Antimicrobial Efficacy: Diquaternary ammonium salts like the target compound often show broad-spectrum activity due to dual charge interactions with microbial membranes. The tetrahydroisoquinoline group may further disrupt efflux pumps in resistant strains .

- Thermal Stability : Bromide counterions enhance thermal stability compared to chlorides, making the compound suitable for high-temperature industrial processes.

- Toxicity Concerns : The diquaternary structure may increase mammalian cell toxicity, necessitating careful dosage optimization in biomedical applications.

Biological Activity

Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties and are widely used in various applications, including antiseptics and disinfectants. This article explores the biological activity of this specific compound, focusing on its antimicrobial efficacy and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quaternary ammonium structure, which is characterized by a positively charged nitrogen atom bonded to four alkyl groups. The presence of the tetrahydroisoquinoline moiety may contribute to its biological activity by influencing its interaction with biological membranes.

Antimicrobial Efficacy

Research indicates that quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity. A study comparing various QACs demonstrated that they effectively inhibit the growth of bacteria such as Staphylococcus epidermidis. The killing efficiency of newly synthesized QACs ranged from 59.7% to 88.4% against biofilms at concentrations between 2.0 to 128.0 µg/mL .

Table 1: Antimicrobial Activity of Quaternary Ammonium Compounds

| Compound Name | Bacterial Strain | Killing Efficiency (%) | Concentration (µg/mL) |

|---|---|---|---|

| Cetylpyridinium Bromide | Staphylococcus epidermidis | 26.6 - 64.1 | 0.125 - 8.0 |

| New QAC | Staphylococcus epidermidis | 59.7 - 88.4 | 2.0 - 128.0 |

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its unique structure.

The antimicrobial action of quaternary ammonium compounds is primarily attributed to their ability to disrupt microbial cell membranes, leading to cell lysis and death. The hydrophobic alkyl chains facilitate the insertion into lipid bilayers, while the positive charge interacts with negatively charged components of bacterial membranes .

Case Studies

A notable case study involved the evaluation of a series of quaternary ammonium salts containing cholesterol and terpenes, which showed promising antibacterial and antimycobacterial activities . Such studies underscore the potential for developing new antimicrobial agents based on the structural framework of quaternary ammonium compounds.

Resistance and Future Directions

Despite their efficacy, there is growing concern regarding microbial resistance to QACs. Understanding the mechanisms behind this resistance is crucial for developing effective strategies to mitigate it . Future research should focus on optimizing the structure of compounds like this compound to enhance their activity and reduce resistance.

Q & A

Q. What are the optimal synthetic pathways for this quaternary ammonium compound, and how can reaction efficiency be monitored?

The synthesis involves reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) and triethylamine (Et₃N) at room temperature for 3 days. Reaction progress is tracked via thin-layer chromatography (TLC), and purification employs column chromatography after removing triethylammonium chloride salts . Key parameters include molar ratios (1:1 for reactants) and solvent evaporation post-reaction.

Q. Which spectroscopic and crystallographic methods are critical for characterizing its structural integrity?

X-ray crystallography is the gold standard for confirming molecular geometry, as detailed in supplementary materials of synthesis studies . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and ionic composition. For crystalline phase analysis, powder X-ray diffraction (PXRD) may resolve polymorphism.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hygroscopicity assays using dynamic vapor sorption (DVS) and thermal gravimetric analysis (TGA) assess moisture sensitivity. Pre-formulation protocols recommend inert-atmosphere storage in amber glass to prevent photodegradation .

Advanced Research Questions

Q. What theoretical frameworks guide mechanistic studies of its interactions with biological targets (e.g., enzyme inhibition)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) model ligand-receptor binding. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and reactive sites. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can contradictory data in solubility or reactivity be systematically resolved?

Contradictions arise from solvent polarity effects or counterion interactions. Methodological approaches include:

Q. What interdisciplinary strategies apply to its use in membrane technologies or catalysis?

In membrane science, evaluate ion transport efficiency via electrochemical impedance spectroscopy (EIS) or diffusion cell experiments. For catalytic applications (e.g., phase-transfer catalysis), assess turnover frequency (TOF) in biphasic systems. Collaboration with chemical engineering (CRDC subclass RDF2050104) optimizes scalability .

Q. How do computational models enhance understanding of its supramolecular assembly in solution?

Coarse-grained molecular dynamics (CGMD) simulate micelle or vesicle formation. Small-angle X-ray scattering (SAXS) and cryo-TEM validate predicted nanostructures. Solvatochromic dyes (e.g., Nile Red) probe micropolarity changes during self-assembly .

Methodological Notes

- Experimental Design : Align with Guiding Principle 2 () by linking hypotheses to quaternary ammonium chemistry or spirocyclic frameworks.

- Data Interpretation : Use multivariate analysis (PCA) to deconvolute complex spectroscopic datasets.

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.